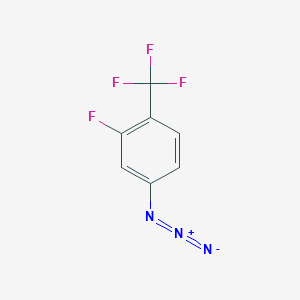
4-Azido-2-fluoro-1-trifluoromethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-2-fluoro-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azide group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique structure and reactivity, making it a valuable tool in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution reaction where a precursor compound, such as 4-bromo-2-fluoro-1-(trifluoromethyl)benzene, is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Azido-2-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Aplicaciones Científicas De Investigación
4-Azido-2-fluoro-1-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in bioconjugation techniques, particularly in labeling biomolecules through click chemistry.
Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-azido-2-fluoro-1-(trifluoromethyl)benzene primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings through a cycloaddition reaction. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The trifluoromethyl group imparts stability and lipophilicity to the compound, influencing its interactions with molecular targets.
Comparación Con Compuestos Similares
- 4-Azido-1-fluoro-2-(trifluoromethyl)benzene
- 4-Azido-2-chloro-1-(trifluoromethyl)benzene
- 4-Azido-2-bromo-1-(trifluoromethyl)benzene
Uniqueness: 4-Azido-2-fluoro-1-(trifluoromethyl)benzene is unique due to the presence of both the azide and trifluoromethyl groups, which confer distinct reactivity and stability. The fluorine atom further enhances the compound’s chemical properties, making it a versatile tool in various applications.
Propiedades
Fórmula molecular |
C7H3F4N3 |
|---|---|
Peso molecular |
205.11 g/mol |
Nombre IUPAC |
4-azido-2-fluoro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-6-3-4(13-14-12)1-2-5(6)7(9,10)11/h1-3H |
Clave InChI |
NMGHTNXFAJEAMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


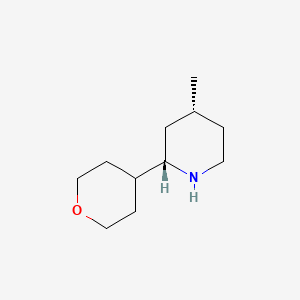
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
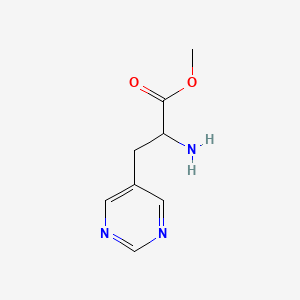
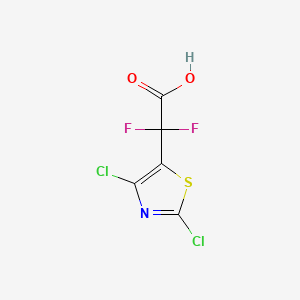
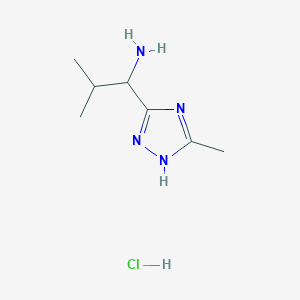
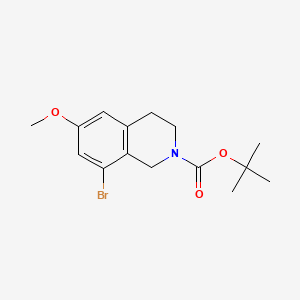
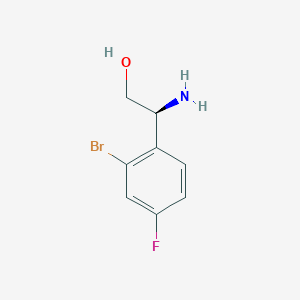
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
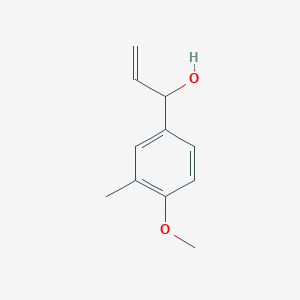

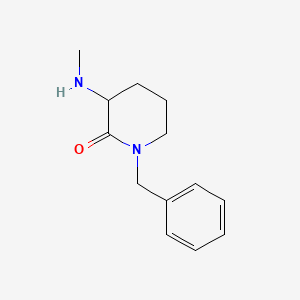
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)

